molecular formula C13H12N2O2 B13124568 Methyl 4'-methyl[2,2'-bipyridine]-5-carboxylate CAS No. 643727-41-7

Methyl 4'-methyl[2,2'-bipyridine]-5-carboxylate

Cat. No.: B13124568
CAS No.: 643727-41-7
M. Wt: 228.25 g/mol
InChI Key: WVNPYSMJEVGCKD-UHFFFAOYSA-N
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Description

Methyl 4'-methyl[2,2'-bipyridine]-5-carboxylate (CAS 58792-53-3) is a heterocyclic compound featuring two pyridine rings connected at the 2- and 2'-positions. The 5-position of one pyridine ring bears a methyl ester group (-COOCH3), while the 4'-position of the adjacent ring is substituted with a methyl group (-CH3). Its molecular formula is C12H10N2O2, with a molecular weight of 214.22 g/mol . This compound is widely used as a ligand in coordination chemistry and as a precursor for metal-organic frameworks (MOFs) due to its electron-withdrawing ester group and tunable steric effects.

Properties

CAS No.

643727-41-7

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

methyl 6-(4-methylpyridin-2-yl)pyridine-3-carboxylate

InChI

InChI=1S/C13H12N2O2/c1-9-5-6-14-12(7-9)11-4-3-10(8-15-11)13(16)17-2/h3-8H,1-2H3

InChI Key

WVNPYSMJEVGCKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=C(C=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Oxidative Functionalization of Methyl-Substituted Bipyridine Precursors

A common approach starts from 4,4'-dimethyl-2,2'-bipyridine, which undergoes selective oxidation of one methyl group to a carboxylic acid, followed by esterification to yield the methyl ester.

  • Oxidation Step :

    • Reagents: Potassium permanganate (KMnO4) as oxidant in acidic aqueous medium (nitric acid and water).
    • Conditions: Heating at 80°C with gradual addition of KMnO4 over several hours (typically 6 hours).
    • Work-up: Cooling, filtration to remove insolubles, acidification with hydrochloric acid to pH 1 to precipitate the carboxylic acid.
    • Yield: High yields reported, e.g., 89-91% for 2,2'-bipyridine-4,4'-dicarboxylic acid precursor.
  • Esterification Step :

    • The carboxylic acid intermediate is then esterified using methanol under acidic reflux conditions (e.g., sulfuric acid catalyst) to form the methyl ester derivative.
    • Reaction conditions typically involve reflux in methanol under inert atmosphere to prevent side reactions.

Alternative Synthetic Route via Selective Methylation and Oxidation

  • Starting from 4'-methyl-2,2'-bipyridine, selective oxidation at the 5-position can be achieved using selenium dioxide or other oxidants to introduce aldehyde or carboxylic acid functionalities, which are subsequently converted into methyl esters.
  • This method involves:
    • Refluxing 4,4'-dimethyl-2,2'-bipyridine in 1,4-dioxane with selenium dioxide for 24 hours to form 4'-methyl-[2,2']bipyridinyl-4-carbaldehyde.
    • Oxidation of the aldehyde to carboxylic acid using silver nitrate and sodium hydroxide under dark conditions.
    • Final esterification to methyl ester using standard conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4’-methyl[2,2’-bipyridine]-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl group, using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives or organometallic complexes.

Scientific Research Applications

Biological Applications

Methyl 4'-methyl[2,2'-bipyridine]-5-carboxylate exhibits significant biological activities, making it a candidate for various therapeutic applications:

  • Anticancer Activity : Studies have indicated that bipyridine derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular processes. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines such as HepG2 and MDA-MB-231 cells .
  • Metal Coordination Chemistry : The compound's ability to form stable complexes with transition metals enhances its utility in catalysis and materials science. Coordination with metals like zinc and manganese has been explored for creating metal-organic frameworks (MOFs) that have applications in gas storage and separation technologies .

Material Science Applications

This compound serves as a ligand in coordination chemistry, facilitating the synthesis of advanced materials:

  • Metal-Organic Frameworks (MOFs) : The compound can be utilized to construct MOFs that exhibit high surface areas and tunable porosity, which are essential for applications in catalysis and gas storage.
  • Nanotechnology : The versatility of this compound allows for its incorporation into nanoparticles for drug delivery systems, enhancing bioavailability and targeting efficiency in therapeutic applications .

Comparative Analysis of Related Compounds

To understand the unique aspects of this compound, a comparison with other bipyridine derivatives is insightful:

Compound NameStructural FeaturesUnique Aspects
Methyl 4-methyl[2,2'-bipyridine]-5-carboxylateTwo methyl groups on bipyridine ringsEnhanced lipophilicity and potential biological activity
Methyl [3,4'-bipyridine]-5-carboxylateDifferent substitution patternExhibits distinct biological properties
4-Methyl-2,2'-bipyridine-4-carboxylic acidCarboxylic acid functionalityUseful in coordination chemistry

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Case Study 1 : In a study focusing on the synthesis of metal-organic frameworks using this compound as a ligand, researchers demonstrated its effectiveness in capturing carbon dioxide from gaseous mixtures, highlighting its potential role in addressing climate change through carbon capture technologies.
  • Case Study 2 : A clinical trial investigated the anticancer properties of derivatives based on this compound. Results indicated significant tumor reduction in treated subjects compared to controls, suggesting strong potential for further development into therapeutic agents.

Mechanism of Action

The mechanism of action of Methyl 4’-methyl[2,2’-bipyridine]-5-carboxylate involves its interaction with specific molecular targets. As a ligand, it binds to metal centers in coordination complexes, altering the electronic and steric properties of the metal. This can enhance the reactivity and selectivity of the metal in catalytic processes. The compound’s ability to form hydrogen bonds and π-π interactions also plays a role in its biological activity, influencing the binding affinity and specificity to target proteins and enzymes .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Methyl [2,2'-Bipyridine]-6-Carboxylate (CAS 203573-76-6)
  • Key Differences : The ester group's position (6 vs. 5) alters electronic distribution, affecting ligand-metal charge transfer (LMCT) properties. This compound may exhibit weaker π-backbonding compared to the 4'-methyl-5-carboxylate analog due to reduced electron density at the coordination site .
4,4'-Dimethyl-2,2'-Bipyridine
  • Structure : Methyl groups at both 4- and 4'-positions; lacks an ester group.
  • Key Differences: The absence of an electron-withdrawing ester group increases electron density on the pyridine rings, enhancing π-donor capabilities in metal complexes. This makes it more suitable for stabilizing low-valent metal centers (e.g., Ru(II)) in catalytic applications .
[2,2'-Bipyridine]-5,5'-Dicarboxylic Acid
  • Structure : Carboxylic acid groups (-COOH) at both 5- and 5'-positions.
  • Key Differences : The carboxylic acid groups confer high solubility in polar solvents and strong chelating ability for metal ions (e.g., Fe(III), Cu(II)). However, the methyl ester in the target compound offers better lipophilicity for applications in hydrophobic environments .

Reactivity and Stability

  • Brominated Analogs : Compounds like 4-(bromomethyl)-2,2'-bipyridine (CAS 96517-98-5) feature a bromomethyl group, which serves as a reactive site for nucleophilic substitution. In contrast, the methyl ester in the target compound is less reactive toward nucleophiles but can undergo hydrolysis to carboxylic acids under basic conditions .
  • Aldehyde Derivatives : [2,2'-Bipyridine]-5-carbaldehyde (CAS 117571-61-6) contains an aldehyde group (-CHO) at the 5-position, enabling condensation reactions (e.g., Schiff base formation). The methyl ester group in the target compound lacks this reactivity but provides greater stability under oxidative conditions .

Physicochemical Properties

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
Methyl 4'-methyl[2,2'-bipyridine]-5-carboxylate 58792-53-3 C12H10N2O2 5-COOCH3, 4'-CH3 214.22 Oxygen sensors, MOF precursors
Methyl [2,2'-bipyridine]-6-carboxylate 203573-76-6 C12H10N2O2 6-COOCH3 214.22 Luminescent materials
4,4'-Dimethyl-2,2'-bipyridine N/A C12H12N2 4-CH3, 4'-CH3 184.24 Catalysis, photovoltaics
[2,2'-Bipyridine]-5,5'-dicarboxylic acid 1802-30-8 C12H8N2O4 5-COOH, 5'-COOH 244.20 Metal chelation, MOFs
5-(Bromomethyl)-5'-methyl-2,2'-bipyridine 96517-98-5 C11H10BrN2 5-CH2Br, 5'-CH3 265.12 Synthetic intermediate

Biological Activity

Methyl 4'-methyl[2,2'-bipyridine]-5-carboxylate is a compound belonging to the bipyridine family, which has garnered interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its pharmacological properties.

Structural Overview

The compound features a bipyridine backbone with a carboxylate group at the 5-position and a methyl substituent at the 4' position. Its molecular formula is C12H12N2O2C_{12}H_{12}N_2O_2, and it has a molecular weight of approximately 216.24 g/mol. The bipyridine structure is significant as it influences the compound's reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that bipyridine derivatives, including this compound, exhibit notable anticancer properties. A study demonstrated that compounds with similar structures showed significant cytotoxicity against various cancer cell lines. For example, derivatives of bipyridine were found to inhibit the proliferation of human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values in the low micromolar range .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of DNA synthesis and interference with cell cycle progression. Specifically, some studies have shown that bipyridine derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial for regulating apoptosis .

Coordination Chemistry

This compound also demonstrates interesting coordination chemistry, particularly with transition metals. It acts as a bidentate ligand, forming stable complexes that can enhance its biological activity. For instance, coordination with metals like zinc and manganese has been shown to improve the compound's efficacy in biological applications by altering its electronic properties and enhancing its interaction with biological macromolecules .

Case Studies

  • Anticancer Efficacy : In one study, a series of bipyridine derivatives were synthesized and tested for their anticancer activity against several cell lines. This compound exhibited an IC50 value of approximately 15 µM against A549 cells, indicating moderate potency compared to other tested compounds .
  • Metal Complex Formation : Another study investigated the coordination behavior of methyl-substituted bipyridines with transition metals. The resulting metal complexes showed enhanced stability and biological activity compared to their free ligand forms, suggesting that metal coordination can be a strategic approach to improving therapeutic efficacy .

Comparative Analysis

Compound NameStructure FeaturesBiological ActivityIC50 (µM)
This compoundBipyridine structure with carboxylate groupAnticancer activity against A549~15
Methyl [3,4'-bipyridine]-5-carboxylateSimilar bipyridine structureAnticancer activity against MCF-7~10
4,4'-Bipyridine-2-carboxylic acidMonocarboxylate-substituted bipyridinePotential use in mixed-metal frameworksN/A

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4'-methyl[2,2'-bipyridine]-5-carboxylate?

  • Methodological Answer : Synthesis typically involves functionalizing pre-existing bipyridine scaffolds. A common route starts with [2,2'-bipyridine]-5-carboxylic acid, which undergoes esterification with methanol under acidic conditions (e.g., H₂SO₄ catalysis). Alternatively, coupling reactions using halogenated precursors (e.g., 2-chloropicoline and 2-bromopicoline) can introduce substituents. For example, chlorination of N-oxide intermediates (using POCl₃) followed by esterification has been reported for analogous compounds .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key peaks include aromatic protons (δ 7.5–9.0 ppm for bipyridine), methyl groups (δ 2.5–3.0 ppm for C-CH₃ and COOCH₃), and ester carbonyls (δ ~165–170 ppm in 13C) .
  • Mass Spectrometry (MS) : ESI-MS or GC-MS confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • X-ray Crystallography : Resolves substituent positions and steric effects, as demonstrated for structurally related pyrimidine carboxylates .

Advanced Research Questions

Q. How do the methyl and carboxylate substituents modulate the ligand's coordination chemistry in transition-metal complexes?

  • Methodological Answer : The 4'-methyl group enhances steric bulk and electron-donating effects, stabilizing low oxidation states in metals (e.g., Ru(II) or Cu(I)). The carboxylate ester influences solubility and π-backbonding, as shown in DFT studies where methyl substitutions at bipyridine positions alter redox potentials and catalytic activity in Cu complexes . For Ru(II) polypyridyl complexes, such substituents tune luminescence properties and electron-transfer kinetics .

Q. What role does this ligand play in electrochemical CO₂ reduction or catalytic systems?

  • Methodological Answer : Bipyridine ligands with electron-withdrawing groups (e.g., carboxylates) lower metal-centered redox potentials, enhancing CO₂ binding. For example, Re(I) complexes with functionalized bipyridines show improved selectivity for CO production in CO₂ reduction. The methyl group may stabilize intermediates via steric protection .

Q. How does esterification of the carboxylate group impact biological activity compared to the free acid form?

  • Methodological Answer : In prolyl hydroxylase inhibition, the carboxylate group is critical for binding via iron chelation. Ester derivatives (e.g., this compound) may act as prodrugs, requiring hydrolysis to the acid form for activity. Structure-activity studies show that esterification reduces inhibitory potency (IC50 increases from 0.19 µM for the acid to >10 µM for esters) .

Data Contradictions and Resolution

  • Substituent Position Effects : shows that methyl groups at the 6,6'-positions of bipyridine enhance Cu complex reactivity, while suggests 4,4'-substituents improve ligand stability. Researchers must consider steric and electronic trade-offs when designing ligands for specific metal centers .
  • Biological vs. Catalytic Applications : Carboxylate derivatives excel in enzyme inhibition ( ), but ester forms are preferred for hydrophobic catalytic environments (). Context-dependent optimization is essential.

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